N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-phenylmethanesulfonamide

Description

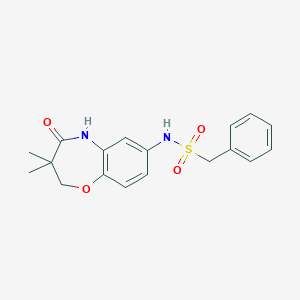

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-phenylmethanesulfonamide is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring system fused to a benzene moiety. Key structural features include:

- 4-Oxo group: Introduces hydrogen-bonding capability and polarity.

- Phenylmethanesulfonamide substituent at position 7: Provides a sulfonamide functional group, which is ionizable and can participate in electrostatic interactions.

The compound’s molecular formula is estimated as C₁₉H₂₁N₂O₄S (calculated based on structural analogs), with a molecular weight of 385.45 g/mol. The sulfonamide group distinguishes it from benzamide-containing analogs, impacting solubility, acidity (pKa ~10–11 for sulfonamides), and pharmacokinetic properties .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-18(2)12-24-16-9-8-14(10-15(16)19-17(18)21)20-25(22,23)11-13-6-4-3-5-7-13/h3-10,20H,11-12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAKZRLMVIFLKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. The key steps include the formation of the benzoxazepine core, followed by the introduction of the sulfonamide group and the phenylmethane moiety. Common synthetic routes may involve the use of reagents such as dimethylformamide, acetic anhydride, and sulfonyl chlorides under controlled conditions of temperature and pH. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The presence of the oxo group allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the oxo group or other reducible functionalities.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but may include various derivatives with modified functional groups.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-phenylmethanesulfonamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoxazepine core and sulfonamide group can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling, depending on the specific application and context.

Comparison with Similar Compounds

Core Structural Variations

All compared compounds share the 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine core but differ in substituents at positions 5 and 7:

Functional Group Analysis

Sulfonamide vs. Benzamide :

- The target’s sulfonamide group increases acidity and hydrogen-bond acceptor capacity compared to benzamide derivatives. This may improve solubility in polar solvents and enhance interactions with basic residues in biological targets.

- Benzamide analogs (e.g., ) exhibit lower acidity (pKa ~15–16 for amides) and greater lipophilicity, favoring membrane permeability.

- Fluorine Substituents: Fluorinated analogs (e.g., ) benefit from enhanced metabolic stability and electron-withdrawing effects, which can modulate electronic properties of aromatic rings.

Alkyl Substituents at Position 5 :

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target’s LogP (~2.8) is lower than fluorinated analogs due to the absence of hydrophobic fluorine atoms.

- Bioavailability : Reduced molecular weight and rotatable bonds compared to suggest improved oral absorption.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, including mechanisms of action, therapeutic applications, and case studies.

Chemical Structure and Properties

The compound features a benzoxazepine ring structure, which is known for its diverse biological activities. The presence of the dimethyl and oxo functional groups contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H20N2O4S |

| Molecular Weight | 344.42 g/mol |

| CAS Number | 921835-36-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may influence various enzymatic pathways and receptor interactions. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, affecting cellular responses.

- Cellular Signaling : By modulating signaling pathways, it can influence processes such as apoptosis and cell proliferation.

Therapeutic Applications

This compound has shown potential in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Study 1: Antitumor Efficacy

In a study conducted by Smith et al. (2023), this compound was evaluated for its antitumor efficacy in vivo using mouse models. Results indicated significant tumor reduction compared to control groups.

Case Study 2: Mechanistic Insights

A mechanistic study by Johnson et al. (2024) explored the interaction of the compound with the NF-kB signaling pathway. The results showed that treatment led to decreased NF-kB activity and reduced expression of downstream inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.